4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
CAS No.:
Cat. No.: VC15289361
Molecular Formula: C19H15BrFNO2
Molecular Weight: 388.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H15BrFNO2 |
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Molecular Weight | 388.2 g/mol |
IUPAC Name | 4-bromo-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
Standard InChI | InChI=1S/C19H15BrFNO2/c20-16-9-7-14(8-10-16)19(23)22(13-17-5-3-11-24-17)12-15-4-1-2-6-18(15)21/h1-11H,12-13H2 |
Standard InChI Key | OEMBNQXZNCRZPT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide belongs to the benzamide class, featuring a central benzene ring substituted with a bromine atom at the para position. The amide nitrogen is di-substituted with a 2-fluorobenzyl group and a furan-2-ylmethyl moiety, creating a sterically hindered tertiary amine configuration. The molecular formula is inferred as C₁₉H₁₆BrFNO₂ based on structural analogs , with a calculated molecular weight of 388.2 g/mol.
Key structural elements include:
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Bromine atom: Enhances electrophilic reactivity and potential halogen bonding interactions .
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2-Fluorobenzyl group: Introduces electron-withdrawing effects and metabolic stability.
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Furan-2-ylmethyl substituent: Contributes π-π stacking capabilities and hydrogen bond acceptor sites .
Physicochemical Characteristics
While experimental data for this specific compound remain limited, properties can be extrapolated from related structures:
Property | Value/Description | Source Compound Analogy |
---|---|---|
logP | ~4.8 (predicted) | |
Polar Surface Area | ~24 Ų | |
Solubility | Low aqueous solubility | |
Melting Point | Not reported | — |
The bromine and fluorine atoms increase molecular hydrophobicity, as evidenced by the high logP value . The furan oxygen and amide carbonyl provide limited polar character, consistent with benzamide derivatives .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide likely follows a multi-step protocol common to N,N-disubstituted benzamides:
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Benzoyl Chloride Preparation: 4-Bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) .
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Amine Synthesis: 2-Fluorobenzylamine is reacted with furan-2-ylmethyl bromide to form N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)amine.
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Coupling Reaction: The amine intermediate is coupled with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) .
This route mirrors methods used for analogous compounds, yielding moderate to high purity products after chromatographic purification .
Optimization Challenges
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Steric Hindrance: Bulky substituents on the amine nitrogen may reduce coupling efficiency, necessitating excess reagents or elevated temperatures .
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Halogen Stability: Bromine substituents are susceptible to nucleophilic displacement under basic conditions, requiring careful pH control .
Biological Activity and Mechanism
The bromine atom may enhance DNA intercalation potential, while the fluorine improves blood-brain barrier permeability .
Structure-Activity Relationships (SAR)
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Bromine Position: Para-substitution optimizes steric complementarity with hydrophobic enzyme pockets .
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Furan vs. Thiophene: Furan's oxygen atom increases hydrogen bonding capacity compared to sulfur-containing analogs .
Comparative Analysis with Structural Analogs
The target compound's dual substitution pattern offers a balance between lipophilicity and polar interactions, potentially broadening its therapeutic index compared to analogs .
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